molecular formula C12H19N5OS B284816 5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

Cat. No.: B284816
M. Wt: 281.38 g/mol
InChI Key: KXOQKDGKRHNGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a compound that has attracted the attention of researchers due to its potential applications in the field of medicine. This compound is a member of the triazolopyrimidine family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells and inhibit the replication of certain viruses and bacteria. This compound has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one in lab experiments is its diverse biological activities. This compound can be used to study various cellular processes and signaling pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

For the study of this compound include investigating its molecular targets and exploring its potential use as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves the reaction of 5-amino-3-heptylsulfanyl-1H-[1,2,4]triazole and ethyl acetoacetate in the presence of acetic anhydride as a catalyst. The reaction takes place under reflux conditions in ethanol, and the product is obtained after purification by recrystallization.

Scientific Research Applications

5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has been studied extensively for its potential applications in the field of medicine. This compound has been shown to exhibit antitumor, antiviral, and antimicrobial activities. It has also been studied for its potential use as an anti-inflammatory agent.

Properties

Molecular Formula

C12H19N5OS

Molecular Weight

281.38 g/mol

IUPAC Name

5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C12H19N5OS/c1-2-3-4-5-6-7-19-12-16-15-11-14-10(18)8-9(13)17(11)12/h8H,2-7,13H2,1H3,(H,14,15,18)

InChI Key

KXOQKDGKRHNGBV-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCSC1=NNC2=NC(=O)C=C(N21)N

SMILES

CCCCCCCSC1=NNC2=NC(=O)C=C(N21)N

Canonical SMILES

CCCCCCCSC1=NNC2=NC(=O)C=C(N21)N

Origin of Product

United States

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